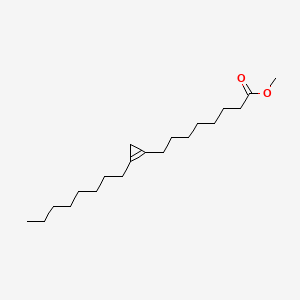

Methyl sterculate

Übersicht

Beschreibung

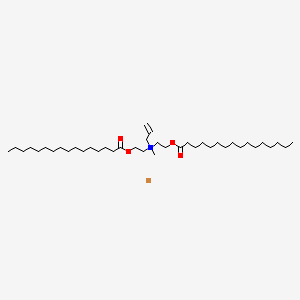

Methyl sterculate belongs to the class of organic compounds known as fatty acid methyl esters . These compounds contain a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group .

Synthesis Analysis

A multi-step synthesis of methyl sterculate has been reported . The process involves column chromatography on silicic acid and thin layer chromatography on glass plates .Molecular Structure Analysis

Methyl sterculate contains a total of 58 bonds; 22 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 ester . The molecule contains a total of 58 atoms, including 36 Hydrogen atoms, 20 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis

Methyl sterculate can undergo various chemical reactions. For instance, it has been used in the synthesis of oleic acid in Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This process is hypothesized to provoke an imbalance between saturated and unsaturated lipids that seriously alters membrane fluidity and cellular traffic .Physical And Chemical Properties Analysis

Methyl sterculate has a molecular weight of 308.499 . It has a density of 0.9±0.1 g/cm3 and a boiling point of 384.8±21.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Estimation

Methyl sterculate reacts with silver nitrate-silica gel, leading to ring opening and the formation of isomers with various side-chains. This reaction has been utilized to develop a method for estimating cyclopropene fatty acids in lipids .

Inhibition of Stearoyl-CoA Desaturase

Sterculic acid, from which methyl sterculate is derived, inhibits stearoyl-CoA desaturase (SCD). This inhibition is significant because SCD plays a crucial role in lipid metabolism and body weight control. The inhibition of SCD by methyl sterculate derivatives offers therapeutic opportunities for diseases like nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Anti-inflammatory Properties

Beyond its role in lipid metabolism, sterculic acid exhibits anti-inflammatory properties. These properties are particularly beneficial in retinal diseases such as age-related macular degeneration (AMD), where inflammation plays a key role .

Impact on Malaria Parasite

Methyl sterculate derivatives have been shown to prevent the synthesis of oleic acid in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This disruption potentially affects membrane fluidity and cellular traffic, which could be a basis for new antimalarial therapies .

Zukünftige Richtungen

Methyl sterculate and its derivatives have shown potential in the treatment of various diseases. For instance, it has been found to have anti-inflammatory and protective roles in retinal diseases such as age-related macular degeneration (AMD) . This suggests that this compound may be useful in the development of new therapies for human diseases .

Wirkmechanismus

Target of Action

Methyl sterculate, an ester form of sterculic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is responsible for the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . It plays a significant role in lipid metabolism and body weight control, and has been associated with various diseases such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Mode of Action

Methyl sterculate inhibits the activity of SCD1 . This inhibition prevents the synthesis of oleic acid in Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The inhibition of SCD1 by methyl sterculate is thought to provoke an imbalance between saturated and unsaturated lipids, which seriously alters membrane fluidity and cellular traffic .

Biochemical Pathways

The inhibition of SCD1 by methyl sterculate affects the biosynthesis of MUFAs, specifically palmitoleate and oleate, from their SFA precursors, palmitate and stearate . This alteration in lipid metabolism influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Pharmacokinetics

It is known that dietary methyl sterculate can decrease the activity of the microsomal stearyl-coa desaturase system . More research is needed to fully understand the ADME properties of methyl sterculate and their impact on its bioavailability.

Result of Action

The inhibition of SCD1 by methyl sterculate leads to a decrease in the fatty acid content, an increase in the ratio of palmitate to other fatty acids, and a decrease in the levels of stearate and oleate in R. opacus when used at concentrations of 0.25 or 0.5 mM . It also inhibits the growth of, and is toxic to, the bacteria R. opacus .

Eigenschaften

IUPAC Name |

methyl 8-(2-octylcyclopropen-1-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNMZJAUFXOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873118 | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl sterculate | |

CAS RN |

3220-60-8 | |

| Record name | Methyl sterculate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)